Thp-peg16-thp
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Overview
Description
THP-PEG16-THP is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells. The molecular formula of this compound is C₄₂H₈₂O₁₉, and it has a molecular weight of 891.09 .
Preparation Methods
Synthetic Routes and Reaction Conditions
THP-PEG16-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyranyl (THP) groups. The synthesis typically involves the protection of hydroxyl groups with THP, followed by the coupling of PEG chains. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
THP-PEG16-THP undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP groups back to hydroxyl groups.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various PEG derivatives with different functional groups, which can be further used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
THP-PEG16-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
THP-PEG16-THP functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
THP-PEG8-THP: A shorter PEG chain variant with similar properties but different pharmacokinetics.
THP-PEG12-THP: Another variant with a different PEG chain length, affecting its solubility and stability.
THP-PEG24-THP: A longer PEG chain variant, offering different biocompatibility and biodistribution profiles
Uniqueness
THP-PEG16-THP is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for use in the synthesis of PROTACs and other bioactive molecules .
Properties
Molecular Formula |
C42H82O19 |
---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C42H82O19/c1-3-7-58-41(5-1)60-39-37-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-32-55-34-36-57-38-40-61-42-6-2-4-8-59-42/h41-42H,1-40H2 |
InChI Key |
KQTDEIPVSPHYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
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